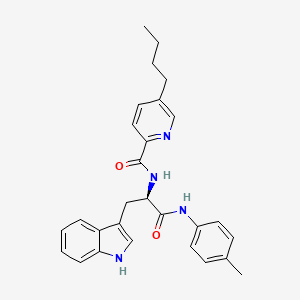

Indoluidin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-butyl-N-[(2R)-3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2/c1-3-4-7-20-12-15-25(29-17-20)27(33)32-26(28(34)31-22-13-10-19(2)11-14-22)16-21-18-30-24-9-6-5-8-23(21)24/h5-6,8-15,17-18,26,30H,3-4,7,16H2,1-2H3,(H,31,34)(H,32,33)/t26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGIZQZXRULEPS-AREMUKBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CN=C(C=C1)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Indolicidin Peptide: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolicidin is a naturally occurring cationic antimicrobial peptide (AMP) first isolated from the cytoplasmic granules of bovine neutrophils.[1][2][3] Comprising 13 amino acids with a primary sequence of H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-NH2, it is distinguished by its unusually high tryptophan content (39%) and the presence of three proline residues.[3][4] This unique composition contributes to its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][4][5] Its multifaceted mechanism of action, which involves both membrane disruption and intracellular targeting of DNA synthesis, has made it a subject of significant interest in the development of novel anti-infective therapeutics.[1][6] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of indolicidin, including detailed experimental protocols and a summary of its biological activities.

Discovery and Natural Isolation

Indolicidin was first identified and purified from the cytoplasmic granules of bovine neutrophils, key components of the innate immune system.[2][3] The isolation of antimicrobial peptides from these cells generally involves the separation of neutrophils from whole blood, followed by the extraction and fractionation of granular contents.

Experimental Protocol: Isolation of Indolicidin from Bovine Neutrophils

This protocol is a generalized procedure based on common methods for isolating antimicrobial peptides from neutrophils.

1.1.1. Neutrophil Isolation:

-

Blood Collection: Collect bovine blood in sterile containers with an anticoagulant (e.g., heparin).

-

Leukocyte Separation: Separate leukocytes from erythrocytes, typically through dextran sedimentation or hypotonic lysis of red blood cells.

-

Neutrophil Purification: Isolate neutrophils from other leukocytes using density gradient centrifugation (e.g., with Ficoll-Paque).

1.1.2. Granule Extraction:

-

Cell Lysis: Resuspend the purified neutrophils in a suitable buffer and disrupt the cells by sonication or nitrogen cavitation to release the cytoplasmic granules.

-

Granule Isolation: Centrifuge the cell lysate at a low speed to pellet nuclei and intact cells. The supernatant, containing the granules, is then subjected to high-speed centrifugation to pellet the granules.

-

Acid Extraction: Extract the granular pellet with an acidic solution (e.g., 5% acetic acid) to solubilize the cationic peptides.

1.1.3. Peptide Purification:

-

Initial Fractionation: Subject the acid extract to gel filtration chromatography to separate peptides based on size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fractions containing antimicrobial activity using RP-HPLC. A C18 column is commonly used with a gradient of increasing acetonitrile concentration in water, both containing 0.1% trifluoroacetic acid (TFA). The peptide fractions are monitored by UV absorbance at 210-220 nm.

-

Purity Analysis: The purity of the isolated indolicidin is confirmed by analytical RP-HPLC and its identity is verified by mass spectrometry.

Chemical Synthesis

Due to the challenges of isolating large quantities of indolicidin from natural sources, chemical synthesis is the preferred method for obtaining the peptide for research and development.[5] Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard approach.[2]

Experimental Protocol: Solid-Phase Synthesis of Indolicidin

2.1.1. Synthesis:

-

Resin: A Rink amide resin is typically used to obtain the C-terminal amide.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin. Activation of the amino acids is achieved using reagents like HBTU/HOBt.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid with a solution of piperidine in a suitable solvent like NMP or DMF.

-

Washing: The resin is washed thoroughly between each coupling and deprotection step to remove excess reagents and byproducts.

2.1.2. Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, such as Reagent K (trifluoroacetic acid, phenol, water, thioanisole, and 1,2-ethanedithiol).[2]

2.1.3. Purification:

-

The crude peptide is precipitated with cold diethyl ether and then dissolved in a water/acetonitrile mixture.

-

Purification is performed using preparative RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

The fractions containing the pure peptide are collected, pooled, and lyophilized.

Mechanism of Action

Indolicidin exhibits a dual mechanism of action, targeting both the bacterial cell membrane and intracellular processes.

Membrane Permeabilization

Indolicidin interacts with and disrupts the integrity of bacterial cell membranes. This is thought to be a key step in its antimicrobial activity, allowing it to access the cytoplasm. However, unlike many other AMPs, indolicidin does not typically cause complete cell lysis.[1]

Inhibition of DNA Synthesis

Once inside the bacterial cell, indolicidin inhibits DNA synthesis.[1][6] This leads to filamentation of the bacteria, a phenomenon observed when DNA replication is blocked while cell growth continues.[1] Studies have shown that indolicidin can directly bind to DNA and may also interfere with the function of enzymes involved in DNA replication, such as topoisomerase I.[6][7]

Biological Activity

Indolicidin has a broad spectrum of activity against various pathogens. The following tables summarize its reported Minimum Inhibitory Concentrations (MICs) and hemolytic activity.

Antimicrobial Activity

| Gram-Positive Bacteria | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus | 8 - 32 | 4.2 - 16.8 |

| Staphylococcus epidermidis | 8 - 64 | 4.2 - 33.6 |

| Enterococcus faecium | 8 - 64 | 4.2 - 33.6 |

| Gram-Negative Bacteria | MIC (µg/mL) | MIC (µM) |

| Escherichia coli | 32 | 16.8 |

| Pseudomonas aeruginosa | >128 | >67.2 |

| Klebsiella pneumoniae | >128 | >67.2 |

| Fungi | MIC (µg/mL) | MIC (µM) |

| Candida albicans | 32 | 16.8 |

| Sporothrix globosa | 0.5 - 4 | 0.26 - 2.1 |

Note: MIC values can vary depending on the specific strain and the assay conditions used.

Hemolytic Activity

Indolicidin exhibits hemolytic activity, which is a consideration for its therapeutic potential. The tryptophan residues are thought to be crucial for this activity.[8][9]

| Parameter | Value |

| HC50 (µg/mL) | ~20 - 100 |

Note: HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells. This value can vary based on experimental conditions.

Structural Characterization

The structure of indolicidin has been studied using various spectroscopic techniques.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare a stock solution of indolicidin in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The final peptide concentration for measurement is typically around 50 µM.[4]

-

Instrumentation: Use a spectropolarimeter with a quartz cell (e.g., 1 mm path length).[4]

-

Data Acquisition: Record the CD spectra from approximately 190 to 250 nm at room temperature.[4] The data is typically an average of multiple scans.

-

Data Analysis: The resulting spectra can be analyzed to estimate the secondary structure content of the peptide. In aqueous solution, indolicidin generally exhibits a random coil structure, while in membrane-mimicking environments, it can adopt a more ordered conformation, such as a β-turn.[8][10]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve lyophilized indolicidin in a membrane-mimicking environment, such as a solution containing deuterated detergent micelles (e.g., DPC or SDS) in a phosphate buffer with 10% D2O.[11] A typical peptide concentration is around 2 mM.[11]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 or 600 MHz).[11]

-

Data Acquisition: Acquire a series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY) to assign the proton resonances and determine spatial proximities between protons.

-

Structure Calculation: Use the distance restraints obtained from NOESY spectra to calculate the three-dimensional structure of the peptide. Studies have shown that indolicidin can adopt multiple conformations.[11]

Visualizations

Workflow for Indolicidin Discovery and Characterization

Caption: Workflow of indolicidin discovery, synthesis, and characterization.

Proposed Mechanism of Action of Indolicidin

Caption: Indolicidin's dual mechanism of action.

References

- 1. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of indolicidin, a tryptophan-rich antimicrobial peptide from bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indolicidin derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent binding of the natural antimicrobial peptide indolicidin to DNA abasic sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Antibacterial and hemolytic activities of single tryptophan analogs of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Requirements for antibacterial and hemolytic activities in the bovine neutrophil derived 13-residue peptide indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CD spectra of indolicidin antimicrobial peptides suggest turns, not polyproline helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]

Indolicidin: A Technical Guide on the Core Amino Acid Sequence, Mechanism, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of indolicidin, a potent, naturally occurring antimicrobial peptide. We will delve into its fundamental primary amino acid sequence, its unique biochemical characteristics, and its multifaceted mechanism of action. This document also includes a compilation of quantitative data on its activity and detailed protocols for key experimental assays, offering a comprehensive resource for researchers in the field of antimicrobial drug development.

Core Properties of Indolicidin

Indolicidin is a 13-residue cationic antimicrobial peptide originally isolated from the cytoplasmic granules of bovine neutrophils.[1][2] Its primary structure is notable for its brevity and unique composition, which dictates its structure and function.

1.1 Primary Amino Acid Sequence

The linear sequence of indolicidin consists of 13 amino acids with a C-terminal amidation.[3]

-

Three-Letter Code: H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-NH2[2]

-

One-Letter Code: ILPWKWPWWPWRR-NH2[2]

1.2 Biochemical Characteristics

Indolicidin's sequence is distinguished by an exceptionally high proportion of specific amino acids, making it unique among known antimicrobial peptides.

-

Tryptophan Content: It possesses the highest known mole percentage of tryptophan (39%) for any protein sequence, with five tryptophan residues.[1] These residues are crucial for its interaction with microbial membranes.

-

Proline Content: The presence of three proline residues (23%) introduces structural constraints, preventing the formation of common secondary structures like α-helices or β-sheets.[3]

-

Cationic Nature: The peptide has a net positive charge, conferred by the lysine and arginine residues, which facilitates its initial interaction with the negatively charged components of microbial cell envelopes, such as lipopolysaccharides (LPS).

-

Structure: In aqueous solutions, indolicidin adopts an unordered or random coil conformation.[4] However, upon interaction with membrane-mimicking environments like detergent micelles (SDS or DPC) or lipid vesicles, it assumes a more ordered, extended structure often described as a wedge shape, which is ideal for inserting into the lipid bilayer interface.[1][3][5]

Quantitative Analysis of Biological Activity

The biological activity of indolicidin has been quantified against various microbial and eukaryotic cells. The following tables summarize key data points from published literature.

Table 1: Antimicrobial Activity of Indolicidin

| Parameter | Organism/Strain | Value | Reference |

|---|---|---|---|

| MIC | Multi-Drug Resistant EAEC | 32 µM | [6][7] |

| MBC | Multi-Drug Resistant EAEC | 64 µM | [6][7] |

| MIC | E. coli | 0.4 µM |[3] |

*MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; EAEC: Enteroaggregative Escherichia coli.

Table 2: Cytotoxicity and Stability Data

| Parameter | Cell Type/Condition | Value/Result | Reference |

|---|---|---|---|

| Minimal Hemolytic Conc. | Human Red Blood Cells | 15.6 µM | [3] |

| Cytotoxicity | RAW 264.7 & HEp-2 cells | Safe at 1X and 2X MIC | [7] |

| Stability | High Temperatures (70-90°C) | Stable | [6][8] |

| Stability | Proteases (Trypsin) | Not Stable | [7] |

| Stability | Proteases (Proteinase-K) | Stable |[6] |

Mechanism of Action

Indolicidin employs a multi-pronged approach to exert its antimicrobial effects, targeting both the cell membrane and intracellular processes. This dual action makes it a compelling candidate for combating drug-resistant pathogens.

The primary mechanism involves the following stages:

-

Electrostatic Attraction: The cationic peptide is initially attracted to the anionic surface of the bacterial membrane (e.g., LPS in Gram-negative bacteria).

-

Membrane Permeabilization: Indolicidin inserts into the lipid bilayer, disrupting its integrity and forming discrete ion channels.[3] This permeabilization of the outer and cytoplasmic membranes occurs without causing complete cell lysis.[3]

-

Translocation: The peptide translocates across the membrane into the cytoplasm.

-

Intracellular Targeting: Once inside the cell, indolicidin primarily inhibits DNA synthesis.[3] This action leads to morphological changes in bacteria, such as cell filamentation in E. coli, and ultimately contributes to cell death.[9]

Below is a graphical representation of this proposed mechanism.

Caption: Proposed mechanism of action for indolicidin.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize indolicidin's activity.

4.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Indolicidin stock solution

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Microplate reader (595 nm)

-

-

Methodology:

-

Prepare a two-fold serial dilution of the indolicidin stock solution in the 96-well plate using MHB, with final concentrations typically ranging from 1 to 128 µM.[10]

-

Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 595 nm. The MIC is the lowest concentration at which no bacterial growth is observed.[10]

-

4.2 Protocol: Macromolecular Synthesis Inhibition Assay

This assay assesses the effect of indolicidin on the synthesis of DNA, RNA, and proteins using radiolabeled precursors.

-

Materials:

-

Indolicidin

-

Bacterial culture (E. coli) in logarithmic growth phase

-

Minimal growth medium (e.g., Min A medium)

-

Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein)

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Scintillation fluid and counter

-

Glass fiber filters

-

-

Methodology:

-

Grow E. coli cells in minimal medium to an A600 of 0.3-0.4.

-

To aliquots of the cell culture, add the respective radiolabeled precursor and incubate for a set period to establish a baseline incorporation rate.

-

Add different concentrations of indolicidin (e.g., 25, 50, 100 µg/mL) to the cultures. A control sample with no peptide is run in parallel.[9]

-

At various time points (e.g., 5, 10, 15 minutes), withdraw aliquots of the culture and add them to ice-cold 10% TCA to precipitate macromolecules and stop the reaction.

-

Incubate the samples on ice for 30 minutes.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA and then with ethanol.

-

Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the control culture.

-

The workflow for this experiment is visualized below.

Caption: Workflow for macromolecular synthesis inhibition assay.

4.3 Protocol: Hemolysis Assay

This protocol measures the cytotoxic effect of indolicidin on red blood cells (RBCs).

-

Materials:

-

Freshly collected human or sheep red blood cells

-

Phosphate-buffered saline (PBS), pH 7.4

-

Indolicidin solutions of varying concentrations

-

Triton X-100 (1% v/v in PBS) as a positive control (100% lysis)

-

Sterile microcentrifuge tubes

-

Spectrophotometer (540 nm)

-

-

Methodology:

-

Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2-4% (v/v) in PBS.

-

In microcentrifuge tubes, add 100 µL of the RBC suspension to 100 µL of the indolicidin solutions at various final concentrations.

-

Prepare a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100).

-

Incubate the tubes for 1 hour at 37°C with gentle agitation.

-

Centrifuge the tubes at 1000 x g for 5 minutes to pellet intact RBCs.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indolicidin - 1 mg [anaspec.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the bovine antimicrobial peptide indolicidin bound to dodecylphosphocholine and sodium dodecyl sulfate micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Efficacy of Indolicidin Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Antimicrobial Efficacy of Indolicidin Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Antimicrobial Action of Indolicidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolicidin, a cationic antimicrobial peptide (AMP) isolated from bovine neutrophils, stands out for its unique composition, being exceptionally rich in tryptophan and proline residues.[1][2][3] This 13-residue peptide exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses.[2][4][5] Its mechanism of action is multifaceted, involving a dual strategy of disrupting bacterial membranes and targeting intracellular processes, primarily DNA synthesis.[2][6][7] This guide provides a comprehensive technical overview of indolicidin's antimicrobial mechanisms, supported by quantitative data, detailed experimental protocols, and visual workflows to elucidate its complex interactions with microbial targets.

A Dual-Pronged Antimicrobial Strategy

Unlike many antimicrobial peptides that solely rely on lytic activity, indolicidin employs a more sophisticated, two-pronged attack. While it does permeabilize bacterial membranes, this action is often non-lytic.[2][4][8] Concurrently, the peptide translocates into the cytoplasm to inhibit crucial intracellular functions.[9] This dual mechanism, targeting both the cell envelope and DNA synthesis, likely contributes to its potency and broad spectrum of activity. The minimal inhibitory concentration (MIC) required for antimicrobial effects is often lower than the concentration needed for significant membrane leakage, suggesting that the intracellular effects are a primary contributor to its bactericidal action.[7]

Caption: Overall mechanism of action for Indolicidin.

Interaction with the Bacterial Membrane

Indolicidin's initial interaction occurs at the bacterial cell surface. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[1][3]

Membrane Permeabilization and Depolarization

Upon binding, indolicidin disrupts the membrane integrity. In Gram-negative bacteria, it effectively permeabilizes the outer membrane through a "self-promoted uptake" pathway, where the peptide's binding to LPS displaces divalent cations that stabilize the membrane structure.[1][3] Subsequently, it acts on the cytoplasmic membrane.

The precise mechanism of cytoplasmic membrane disruption is debated:

-

Channel Formation: Some studies using planar lipid bilayers show that indolicidin can form discrete ion channels, causing an increase in transmembrane current. These channels have a conductance range of 0.05-0.15 nS and are activated by transmembrane potentials exceeding -70 to -80 mV.[1][3][10]

-

Carrier Mechanism: Other evidence suggests that in neutral liposomes, indolicidin does not form pores but acts as a carrier, translocating negatively charged molecules across the membrane in a complex.[11][12] This is supported by observations that it effectively induces the leakage of anionic dyes but not neutral or cationic compounds from certain vesicles.[11]

Regardless of the specific model, this interaction leads to the permeabilization and depolarization of the cytoplasmic membrane, disrupting the electrochemical gradient essential for cellular processes.[1][3]

Intracellular Mechanisms of Action

A defining feature of indolicidin is its ability to translocate across the bacterial membrane and interfere with intracellular targets without causing cell lysis.[4][9]

Inhibition of DNA Synthesis

The primary intracellular target of indolicidin is DNA synthesis.[2][4][13] Studies have shown that at bactericidal concentrations, indolicidin preferentially inhibits the incorporation of [³H]thymidine into DNA, while having a lesser effect on RNA synthesis and a negligible initial effect on protein synthesis.[4][14] This specific inhibition of DNA replication leads to a characteristic morphological change in bacteria like E. coli—cell filamentation—as cell division is arrested while cell growth continues.[2][4][15]

Direct DNA Binding and Enzyme Inhibition

The inhibition of DNA synthesis is a direct result of indolicidin's interaction with nucleic acids and related enzymes.

-

Direct DNA Binding: Gel retardation assays and fluorescence quenching experiments confirm that indolicidin binds directly to DNA.[7][8] It shows some sequence preference and can also form covalent links with abasic sites in the DNA strand.[6][7][16] This binding can physically obstruct the replication machinery.

-

Enzyme Inhibition: Indolicidin has been shown to inhibit the catalytic activity of DNA processing enzymes. It can inhibit human DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication.[6][17] It also inhibits HIV-1 integrase by binding to the DNA substrate and preventing the formation of the catalytic enzyme-DNA complex.[6][16] This suggests a broader capacity to interfere with various DNA-dependent processes.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of indolicidin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Organism | MIC (μM) | MIC (µg/mL) | Reference |

| Escherichia coli (MDR-EAEC) | 32 | - | [18][19] |

| Escherichia coli ATCC 25922 | - | 31.25 | [20] |

| Staphylococcus aureus ATCC 25923 | - | 31.25 | [20] |

| Staphylococcus aureus (MRSA) | - | 31.25 | [20] |

| Pseudomonas aeruginosa ATCC 15442 | - | 15.62 - 31.25 | [20] |

| Streptococcus pneumoniae (clinical isolates) | - | 15.62 - 31.25 | [20] |

| Klebsiella pneumoniae (MDR isolates) | - | 0.7 - 100 | [21][22] |

Note: MIC values can vary based on the specific strain, assay conditions, and peptide synthesis batch.

Key Experimental Protocols

The elucidation of indolicidin's mechanism of action relies on several key experimental techniques.

Membrane Depolarization Assay

This assay measures the ability of a peptide to disrupt the transmembrane potential of bacterial cells using a potential-sensitive fluorescent dye.

-

Objective: To determine if indolicidin causes depolarization of the bacterial cytoplasmic membrane.

-

Principle: The dye diSC3-5 accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Membrane depolarization releases the dye into the cytoplasm, causing a measurable increase in fluorescence.[23][24]

-

Methodology:

-

Cell Preparation: Grow bacteria (e.g., E. coli) to the mid-logarithmic phase. Harvest cells by centrifugation, wash three times with a suitable buffer (e.g., 5 mM HEPES, pH 7.2, with 20 mM glucose), and resuspend to a final OD₆₀₀ of 0.05.[23]

-

Dye Loading: Add diSC3-5 to the cell suspension (final concentration ~1-4 µM) and incubate in the dark until a stable, low level of fluorescence is achieved, indicating maximal dye uptake and quenching.[23]

-

Peptide Addition: Add indolicidin at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the cell suspension.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity using a fluorometer with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.[24]

-

Controls: Use a known membrane-disrupting agent (e.g., CCCP or NaN₃) as a positive control and buffer alone as a negative control.[23]

-

Data Analysis: An increase in fluorescence intensity over time indicates membrane depolarization.

-

Caption: Experimental workflow for a membrane depolarization assay.

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This technique is used to detect the direct binding of a peptide to a DNA fragment.

-

Objective: To visually confirm if indolicidin binds directly to DNA.

-

Principle: When indolicidin binds to a DNA fragment (e.g., a plasmid or a specific oligonucleotide), the resulting complex is larger and has a different charge-to-mass ratio than the free DNA. This causes the complex to migrate more slowly through an agarose or polyacrylamide gel during electrophoresis, resulting in a "shift" in the DNA band's position.[7][25][26]

-

Methodology:

-

Reagent Preparation: Obtain purified plasmid DNA (e.g., pRSET B) or a labeled DNA oligonucleotide. Prepare a binding buffer (e.g., 10 mM MES pH 6.4, 10 mM MgCl₂, 5% glycerol).[27]

-

Binding Reaction: In separate tubes, incubate a fixed amount of DNA (~200-300 ng) with increasing concentrations of indolicidin. The peptide-to-DNA mass ratio can range from 0.25:1 to 4:1 or higher.[26]

-

Incubation: Allow the binding reactions to incubate at 37°C for 10-30 minutes.[26]

-

Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA bands under UV light.

-

Analysis: A reduction in the mobility of the DNA band (a "shift" to a higher molecular weight position) or the retention of DNA in the loading well at high peptide concentrations indicates peptide-DNA binding.[26] A lane with DNA only serves as the negative control.

-

Caption: Experimental workflow for a DNA binding (EMSA) assay.

Bacterial Viability Assay

This assay quantifies the number of living and dead cells in a bacterial population after treatment with the peptide.

-

Objective: To determine the bactericidal efficacy of indolicidin.

-

Principle: The LIVE/DEAD™ BacLight™ kit uses two fluorescent nucleic acid stains: SYTO® 9 and propidium iodide (PI). SYTO® 9 penetrates all bacterial membranes (intact and damaged) and stains the cells green. PI only penetrates cells with damaged membranes and stains them red. When both dyes are present, PI displaces SYTO® 9 in dead cells, causing them to fluoresce red, while live cells with intact membranes fluoresce green.[28][29]

-

Methodology:

-

Cell Preparation: Grow bacteria to the desired phase and wash with a suitable buffer or 0.85% NaCl. Resuspend the cells to a concentration of approximately 10⁶ cells/mL.[29]

-

Treatment: Incubate the bacterial suspension with indolicidin at various concentrations for a defined period (e.g., 1-2 hours).

-

Staining: Prepare a working solution of SYTO® 9 and propidium iodide according to the manufacturer's protocol. Add the dye mixture to the treated bacterial suspension and mix thoroughly.

-

Incubation: Incubate the stained cells in the dark at room temperature for approximately 15 minutes.[29]

-

Analysis: Analyze the samples using either:

-

Fluorescence Microscopy: Place a small volume of the cell suspension on a slide and view using appropriate filter sets for green (live) and red (dead) fluorescence.[29]

-

Flow Cytometry: Analyze the stained cell population to quantify the percentage of live (green-fluorescing) and dead (red-fluorescing) cells.

-

-

Controls: Include an untreated bacterial suspension (negative control) and a heat-killed or isopropanol-treated suspension (positive control for dead cells).

-

Conclusion

The antimicrobial mechanism of indolicidin is a sophisticated process that extends beyond simple membrane lysis. Its ability to permeabilize bacterial membranes allows it to gain entry into the cytoplasm, where it executes its primary lethal function: the inhibition of DNA synthesis through direct DNA binding and interference with essential enzymes.[4][6] This dual-targeting strategy makes indolicidin a compelling subject for research and a promising template for the development of novel antimicrobial agents that may be less susceptible to the development of resistance. Further investigation into its structural plasticity and interactions with specific intracellular targets will be crucial for harnessing its full therapeutic potential.[7][9]

References

- 1. Mode of action of the antimicrobial peptide indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.sahmri.org.au [research.sahmri.org.au]

- 4. academic.oup.com [academic.oup.com]

- 5. Comparative efficacy analysis of anti-microbial peptides, LL-37 and indolicidin upon conjugation with CNT, in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent binding of the natural antimicrobial peptide indolicidin to DNA abasic sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indolicidin action on membrane permeability: carrier mechanism versus pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Frontiers | Antimicrobial Efficacy of Indolicidin Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]

- 19. Antimicrobial Efficacy of Indolicidin Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubcompare.ai [pubcompare.ai]

- 24. mdpi.com [mdpi.com]

- 25. Methods for Detecting Protein-DNA Interactions | Thermo Fisher Scientific - US [thermofisher.com]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 29. docs.aatbio.com [docs.aatbio.com]

The Role of Indolicidin in Bovine Neutrophil Granules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolicidin, a 13-amino acid cationic peptide, is a vital component of the innate immune system in cattle, primarily stored within the cytoplasmic granules of neutrophils.[1][2][3] This tryptophan-rich antimicrobial peptide (AMP) exhibits a broad spectrum of activity against a wide range of pathogens, including gram-positive and gram-negative bacteria, fungi, and some viruses. Its multifaceted mechanism of action, involving both membrane disruption and intracellular targeting of DNA synthesis, makes it a subject of significant interest for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of indolicidin's function, supported by quantitative data, detailed experimental methodologies, and visualizations of its operational pathways.

Quantitative Data on Indolicidin's Biological Activity

Indolicidin's efficacy as an antimicrobial agent has been quantified against various pathogens. While the precise concentration within bovine neutrophil granules is not definitively established in the literature, its potent antimicrobial activity at low micromolar concentrations is well-documented.

Table 1: Minimum Inhibitory Concentrations (MIC) of Indolicidin Against Various Pathogens

| Pathogen | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli | ML35 | 10 | 5.2 | [1][2] |

| Staphylococcus aureus | 502A | 10 | 5.2 | [1][2] |

| Candida albicans | - | 32 | [4] | |

| Sporothrix globosa | 0.5 - 4 | - | [4] | |

| HIV-1 | 67 - 100 (IC50) | 35 - 52 (IC50) | [5] |

Table 2: Cytotoxicity of Indolicidin

| Cell Type | Assay | Effective Concentration | Effect | Reference |

| Human Red Blood Cells | Hemolysis | High Concentrations | Lysis | [4] |

| Cultured Lymphoblastoid Cells | Lysis Assay | Similar to antiviral concentrations | Lysis | [5] |

Mechanism of Action

Indolicidin employs a dual mechanism to neutralize invading pathogens, targeting both the cellular envelope and intracellular processes.

-

Membrane Permeabilization: As a cationic peptide, indolicidin initially interacts with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in gram-negative bacteria and teichoic acids in gram-positive bacteria. This interaction disrupts the membrane integrity, leading to increased permeability and leakage of cellular contents.

-

Inhibition of DNA Synthesis: Following membrane translocation, indolicidin can enter the cytoplasm and interfere with intracellular functions. A primary target is the inhibition of DNA synthesis, which leads to filamentation of the bacterial cells and ultimately, cell death.[6][7]

Role in Bovine Neutrophil Function

Stored in their granule "arsenal," indolicidin is released upon neutrophil activation at sites of infection. Its role extends beyond direct pathogen killing. By interacting with host molecules, it can modulate the inflammatory response. One such interaction is with calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[8]

Signaling Pathway: Indolicidin and Calmodulin Interaction

The interaction of indolicidin with calmodulin suggests a potential role in modulating calcium-dependent signaling pathways within the neutrophil, which could influence processes like degranulation, oxidative burst, and chemotaxis.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of indolicidin.

Isolation and Purification of Indolicidin from Bovine Neutrophils

This protocol is based on the original method described for the purification of indolicidin.

-

Neutrophil Isolation: Isolate bovine neutrophils from fresh citrated blood using density gradient centrifugation.

-

Granule Extraction: Resuspend the purified neutrophils in an appropriate buffer and disrupt the cells by nitrogen cavitation or sonication. Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Granule Fractionation: Subject the supernatant containing the cytoplasmic granules to a high-speed centrifugation to pellet the granules.

-

Acid Extraction: Extract the granule pellet with an acidic solution (e.g., 5% acetic acid) to solubilize the cationic peptides.

-

Gel Filtration Chromatography: Apply the acid extract to a gel filtration column (e.g., Bio-Gel P-60) equilibrated with 5% acetic acid to separate molecules based on size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the indolicidin-containing fractions from gel filtration using RP-HPLC on a C18 column with a water-acetonitrile gradient containing trifluoroacetic acid (TFA).

-

Purity Assessment: Analyze the purity of the final product by analytical RP-HPLC and confirm its identity by mass spectrometry and amino acid analysis.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

-

Preparation of Bacterial Inoculum: Culture bacteria overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (MHB).

-

Peptide Dilution Series: Prepare a serial two-fold dilution of indolicidin in the appropriate solvent.

-

Incubation: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the different concentrations of indolicidin. Include positive (bacteria only) and negative (broth only) controls.

-

Reading the MIC: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

DNA Synthesis Inhibition Assay

This assay measures the effect of indolicidin on bacterial DNA synthesis by monitoring the incorporation of a radiolabeled precursor.

-

Bacterial Culture: Grow bacteria to mid-logarithmic phase in a suitable medium.

-

Exposure to Indolicidin: Add indolicidin at various concentrations to the bacterial cultures.

-

Radiolabeling: Add a radiolabeled DNA precursor, such as [³H]thymidine, to the cultures.

-

Sampling: At different time points, remove aliquots from each culture.

-

Precipitation of Macromolecules: Precipitate the macromolecules, including DNA, by adding cold trichloroacetic acid (TCA).

-

Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the indolicidin-treated samples compared to the control indicates inhibition of DNA synthesis.[6]

Visualizing Workflows and Relationships

Experimental Workflow for Indolicidin Research

The following diagram outlines the general workflow for the isolation, characterization, and functional analysis of indolicidin.

Logical Relationship of Indolicidin's Antimicrobial Action

This diagram illustrates the sequential steps and dual mechanisms of indolicidin's action against bacteria.

Conclusion

Indolicidin represents a potent and fascinating example of the sophisticated chemical defenses employed by the bovine innate immune system. Its presence within neutrophil granules and its robust, multi-pronged antimicrobial activity underscore its importance in host defense. For researchers and drug development professionals, indolicidin serves as a valuable template for the design of novel antimicrobial agents that may be less susceptible to the development of resistance than conventional antibiotics. Further elucidation of its interactions with host cell signaling pathways could also reveal new avenues for immunomodulatory therapies. The methodologies and data presented in this guide provide a solid foundation for continued investigation into this promising antimicrobial peptide.

References

- 1. Indolicidin, a novel bactericidal tridecapeptide amide from neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal activity of indolicidin-derived peptide In-58 against Sporothrix globosa in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-HIV-1 activity of indolicidin, an antimicrobial peptide from neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indolicidin, a 13-residue basic antimicrobial peptide rich in tryptophan and proline, interacts with Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Tryptophan-Rich Peptides

For Researchers, Scientists, and Drug Development Professionals

Tryptophan-rich peptides represent a burgeoning class of molecules with significant therapeutic potential, particularly as antimicrobial and anticancer agents. Their unique physicochemical properties, largely dictated by the indole side chain of tryptophan, govern their biological activity, including their ability to interact with and traverse cell membranes. This technical guide provides an in-depth exploration of these properties, offering a comparative analysis of several key tryptophan-rich peptides. Detailed experimental protocols are provided to facilitate further research and development in this promising field.

Core Physicochemical Properties of Tryptophan-Rich Peptides

The biological function of tryptophan-rich peptides is intrinsically linked to their physicochemical characteristics. Key properties such as molecular weight, net charge, and hydrophobicity play crucial roles in their interaction with biological membranes and intracellular targets.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative physicochemical properties and biological activities of selected tryptophan-rich peptides. These peptides have been chosen for their prominence in research and their diverse structural and functional attributes.

| Peptide | Sequence | Molecular Weight (Da) | Net Charge (at pH 7) | Hydrophobicity (GRAVY) |

| Indolicidin | ILPWKWPWWPWRR-NH₂ | 1908.4 | +4 | 1.008 |

| Tritrpticin | VRRFPWWWPFLRR-NH₂ | 1835.2 | +5 | 0.831 |

| Lactoferricin B | FKCRRWQWRMKKLGAPSITCVRRAF | 3125.8 | +7 | -0.164 |

| Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ | 2846.5 | +6 | 1.038 |

| Puroindoline A | FPVTWRKWWKWWKG-NH₂ | 1811.2 | +4 | 1.558 |

Table 1: Physicochemical Properties of Selected Tryptophan-Rich Peptides. The Grand Average of Hydropathicity (GRAVY) index is a measure of the hydrophobicity of a peptide, with more positive values indicating greater hydrophobicity.

| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) |

| Indolicidin | Escherichia coli | 32 µM[1][2] |

| Tritrpticin | Escherichia coli | 0.5 - 8 mg/L (~0.27 - 4.36 µM) |

| Lactoferricin B | Escherichia coli | 2 µM |

| Melittin | Escherichia coli | 2-4 µg/mL (~0.7-1.4 µM) |

| Puroindoline A | Gram-positive & Gram-negative bacteria | Activity demonstrated, specific MIC varies |

Table 2: Antimicrobial Activity of Selected Tryptophan-Rich Peptides. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Intracellular Signaling and Mechanisms of Action

While membrane disruption is a primary mechanism for many antimicrobial peptides, tryptophan-rich peptides often exhibit more complex modes of action, including the ability to translocate across the cell membrane and interact with intracellular targets. This can lead to the induction of programmed cell death, or apoptosis, through various signaling pathways.

One of the key intracellular pathways initiated by some tryptophan-rich peptides is the caspase cascade, a family of proteases that play essential roles in apoptosis.[3] Activation of initiator caspases, such as caspase-8 and caspase-9, can be triggered by external signals (extrinsic pathway) or internal cellular stress, such as mitochondrial dysfunction (intrinsic pathway). These initiator caspases then activate executioner caspases, like caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Beyond apoptosis, some tryptophan-rich peptides, such as indolicidin and tritrpticin, have been shown to directly inhibit DNA and RNA synthesis, further contributing to their antimicrobial efficacy.[4][5]

Experimental Protocols

Accurate and reproducible characterization of tryptophan-rich peptides is essential for their development as therapeutic agents. The following sections provide detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Tryptophan-Rich Peptides

Solid-phase peptide synthesis is the standard method for producing synthetic peptides. The unique properties of tryptophan require special considerations during synthesis, particularly regarding the protection of the indole side chain to prevent modification during acidic cleavage steps.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and pre-activate for 5 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. For tryptophan residues, use Fmoc-Trp(Boc)-OH to protect the indole side chain.

-

Final Deprotection: After the final coupling, deprotect the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. The Boc group on the tryptophan side chain will be removed during this step.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Determination of Hydrophobicity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The retention time of a peptide on a reversed-phase column is a good indicator of its overall hydrophobicity.

Materials:

-

Purified peptide sample

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column

Protocol:

-

Mobile Phase Preparation:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the purified peptide in Solvent A to a final concentration of 1 mg/mL.

-

HPLC Method:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the peptide sample.

-

Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm (for tryptophan-containing peptides).

-

-

Data Analysis: The retention time of the peptide is recorded. A longer retention time indicates greater hydrophobicity. For a more quantitative measure, a calibration curve can be generated using peptides with known hydrophobicity indices.

Determination of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the secondary structure of peptides in different environments.

Materials:

-

Purified peptide sample

-

Phosphate buffer (10 mM, pH 7.4)

-

Membrane-mimicking environments (e.g., sodium dodecyl sulfate (SDS) micelles or liposomes)

-

Quartz cuvette with a 1 mm path length

Protocol:

-

Sample Preparation:

-

Dissolve the peptide in phosphate buffer to a final concentration of 0.1-0.2 mg/mL.

-

For measurements in a membrane-mimicking environment, prepare a solution of SDS micelles (e.g., 30 mM) or liposomes in phosphate buffer and then add the peptide.

-

-

CD Measurement:

-

Record the CD spectrum from 190 to 260 nm at 25°C.

-

Use a scanning speed of 50 nm/min and a bandwidth of 1 nm.

-

Record a baseline spectrum of the buffer or membrane-mimicking environment alone and subtract it from the peptide spectrum.

-

-

Data Analysis: The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm and a positive band around 192 nm.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a standard method to determine the antimicrobial activity of a peptide.

Materials:

-

Purified peptide sample

-

Bacterial strain (e.g., Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

Protocol:

-

Bacterial Culture: Grow the bacterial strain in MHB overnight at 37°C.

-

Peptide Dilution: Prepare a series of twofold dilutions of the peptide in MHB in the 96-well plate.

-

Inoculation: Dilute the overnight bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Conclusion

Tryptophan-rich peptides are a diverse and potent class of molecules with significant promise for therapeutic applications. Their physicochemical properties, particularly the presence of multiple tryptophan residues, are key determinants of their biological activity. A thorough understanding and characterization of these properties, through the application of the detailed experimental protocols provided in this guide, are crucial for the rational design and development of novel and effective peptide-based drugs. The exploration of their intracellular mechanisms of action, including the induction of apoptosis, opens up new avenues for targeting a wide range of diseases, from bacterial infections to cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. The Specific Binding Mechanism of the Antimicrobial Peptide CopA3 to Caspases -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]

- 3. The novel biological action of antimicrobial peptides via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Peptides and Cell-Penetrating Peptides for Treating Intracellular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Indolicidin: A Tryptophan-Rich Member of the Cathelicidin Family

Introduction: The Cathelicidin Family and the Emergence of Indolicidin

The cathelicidins are a crucial family of host defense peptides, acting as key effectors in the innate immune systems of many vertebrates.[1][2] These peptides are characterized by a highly conserved N-terminal "cathelin" prodomain and a highly variable C-terminal antimicrobial peptide domain.[2][3] Produced as inactive pre-pro-peptides and stored in the granules of neutrophils and macrophages, they are proteolytically processed into their active forms upon immune stimulation.[3][4]

Discovered in the cytoplasmic granules of bovine neutrophils, indolicidin is a unique and potent member of this family.[1][5] It is a small, 13-residue cationic peptide distinguished by the highest known mole percentage of tryptophan (39%) in any protein sequence.[5][6] Its broad spectrum of activity against bacteria, fungi, and even viruses has made it a significant subject of research for potential therapeutic applications.[6][7]

Biosynthesis and Processing of Cathelicidins

Cathelicidins are encoded by genes typically containing four exons.[3] The precursor protein undergoes a multi-step maturation process:

-

Signal Peptide Cleavage: The N-terminal signal peptide is removed in the endoplasmic reticulum.

-

Proteolytic Cleavage: The pro-peptide is cleaved from the mature peptide, a step often mediated by serine proteases like neutrophil elastase, releasing the active C-terminal domain.[4]

This process ensures that the cytotoxic mature peptide is only activated at sites of infection or inflammation.

Core Biochemical Properties

Structure and Composition

Indolicidin's primary sequence is ILPWKWPWWPWRR-NH₂ .[6] This composition, rich in tryptophan and proline, prevents it from forming stable α-helical structures common to many other antimicrobial peptides.[8] Instead, circular dichroism and NMR studies reveal that in aqueous solutions, it adopts an unordered or globular conformation.[6][8] When interacting with lipid membranes or membrane-mimicking environments like micelles, it transitions to a more ordered, extended "wedge-shaped" structure, sometimes described as containing elements of a poly-L-proline II helix or β-turns.[6][9][10] This structural flexibility is believed to be key to its multifaceted mechanism of action.[8]

Synthesis

Both natural and synthetic indolicidin have identical antimicrobial potency.[11] Synthetic indolicidin is typically produced via stepwise solid-phase peptide synthesis (SPPS) using Fmoc (Nα-9-fluorenylmethyloxycarbonyl) chemistry.[11] This method allows for high-purity production, achieving over 99% purity after HPLC purification, enabling detailed structure-function studies and the creation of synthetic analogs.[11]

Mechanism of Action: A Multi-Pronged Attack

Indolicidin does not rely on a single mechanism but instead attacks multiple targets in microbial cells, making the development of resistance more challenging.[12][13] Its action can be broadly categorized into membrane disruption and inhibition of intracellular processes.

Interaction with the Bacterial Envelope

-

Outer Membrane Permeabilization (Gram-Negative Bacteria): As a cationic peptide, indolicidin initially interacts with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[9][14] This high-affinity binding displaces divalent cations (Mg²⁺, Ca²⁺) that stabilize the LPS layer, leading to a "self-promoted uptake" across the outer membrane.[9][14]

-

Cytoplasmic Membrane Disruption: After crossing the outer membrane, indolicidin targets the cytoplasmic membrane.[9][14] It has been shown to form discrete, voltage-dependent channels or pores in planar lipid bilayers, disrupting membrane integrity and dissipating the membrane potential.[9][14] This permeabilization occurs without causing complete cell lysis, a characteristic that distinguishes it from many lytic peptides.[12][15]

Intracellular Targeting: Inhibition of DNA Synthesis

A primary intracellular target of indolicidin is DNA synthesis.[12][13] Upon entering the cytoplasm, it preferentially inhibits the incorporation of radiolabeled thymidine into DNA.[8][13] This inhibition is significant even at sub-MIC concentrations and becomes nearly complete at the MIC.[12][13] The blockage of DNA replication leads to a characteristic filamentation of bacterial cells, as cell division is halted while cell growth continues.[8][13] While DNA synthesis is the primary target, RNA synthesis can also be inhibited, though to a lesser extent, whereas protein synthesis is generally not affected until higher concentrations are reached.[12]

Antimicrobial Spectrum and Efficacy

Indolicidin exhibits a broad spectrum of microbicidal activity.[7] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum.

Table 1: Minimum Inhibitory Concentrations (MIC) of Indolicidin

| Organism | Strain | MIC (µM) | MIC (µg/mL) | Reference(s) |

| Escherichia coli (MDR-EAEC) | Clinical Isolate | 32 | ~61.1 | [16][17] |

| Staphylococcus aureus | - | 8 - 64 | ~15.3 - 122.2 | [18] |

| Staphylococcus epidermidis | - | 8 - 64 | ~15.3 - 122.2 | [18] |

| Enterococcus faecium | - | 8 - 64 | ~15.3 - 122.2 | [18] |

| Klebsiella pneumoniae | Clinical Isolate | >128 | >244.5 | [18] |

| Pseudomonas aeruginosa | - | >128 | >244.5 | [18] |

| Susceptible Cells | General | 0.4 | ~0.76 | [19] |

Note: MIC values can vary based on the specific strain and the experimental conditions used (e.g., broth medium, inoculum size).[20]

Cytotoxicity and Therapeutic Potential

A critical factor for any potential therapeutic is its selectivity for microbial cells over host cells. While potent, indolicidin can exhibit cytotoxicity at higher concentrations.[21] Its therapeutic window is the concentration range where it is effective against pathogens but safe for host cells.

Table 2: Cytotoxicity Profile of Indolicidin

| Assay Type | Cell Type | Value (µM) | Value (µg/mL) | Observation | Reference(s) |

| Hemolysis | Sheep RBCs | - | - | Marginal hemolysis at MIC | [22] |

| Hemolysis (MHC) | - | 15.6 | ~29.8 | Concentration causing membrane leakage | [19] |

| Cytotoxicity | HEp-2 | - | - | Concentration-dependent decrease in viability | [22] |

| Cytotoxicity | RAW 264.7 | - | - | Concentration-dependent decrease in viability | [21][22] |

| MBC | E. coli (MDR-EAEC) | 64 | ~122.2 | Bactericidal concentration | [16][17] |

The therapeutic potential of indolicidin is being enhanced through the design of synthetic analogs. Modifications such as amino acid substitutions (e.g., replacing proline with lysine or tryptophan with glycosylated residues) aim to increase the net positive charge, improve the balance between hydrophilicity and lipophilicity, and ultimately widen the therapeutic window by reducing hemolytic activity while retaining or enhancing antimicrobial potency.[18][21][23][24]

Detailed Experimental Protocols

Standardized protocols are essential for the evaluation of antimicrobial peptides.[20][25] The following are detailed methodologies for key experiments cited in indolicidin research.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[26]

Materials:

-

Indolicidin peptide

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CA-MHB)

-

Bacterial strain of interest

-

Spectrophotometer

-

Sterile pipette tips and reagents

Procedure:

-

Peptide Preparation: Prepare a stock solution of indolicidin (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., 0.01% acetic acid).

-

Inoculum Preparation: a. Inoculate the test bacterium in CA-MHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Assay Plate Setup: a. Add 50 µL of sterile CA-MHB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the indolicidin stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the positive control (bacteria, no peptide) and well 12 as the negative control (broth only).

-

Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of indolicidin at which no visible turbidity (growth) is observed.[26]

Protocol: Macromolecular Synthesis Inhibition Assay

This protocol details how to measure the effect of indolicidin on DNA, RNA, and protein synthesis using radiolabeled precursors.[12][13][27]

Materials:

-

Bacterial strain (e.g., E. coli)

-

Minimal medium (e.g., Min A medium)[13]

-

Indolicidin

-

Radiolabeled precursors: [³H]thymidine, [³H]uridine, [³H]histidine (or other relevant amino acid)

-

Cold 10% trichloroacetic acid (TCA)

-

Glass microfiber filters

-

Scintillation counter and vials

Procedure:

-

Culture Preparation: Grow bacteria in minimal medium at 37°C with shaking to an absorbance (A₆₀₀) of 0.3-0.4 (early to mid-log phase).

-

Assay Setup: a. Divide the culture into separate flasks for each macromolecular synthesis assay (DNA, RNA, protein). b. To the "test" flask, add indolicidin to the desired final concentration (e.g., 50 µg/mL). To the "control" flask, add an equal volume of the peptide's solvent.

-

Initiation of Synthesis Measurement: a. To each flask, add the respective radiolabeled precursor (e.g., [³H]thymidine at ~1 µCi/mL).

-

Time-Course Sampling: a. Incubate the flasks at 37°C with shaking. b. At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot (e.g., 100 µL) from each flask.

-

Precipitation of Macromolecules: a. Immediately add each aliquot to a tube containing an equal volume of ice-cold 10% TCA to stop the incorporation of the radiolabel and precipitate macromolecules. b. Incubate the tubes on ice for at least 30 minutes.

-

Sample Collection and Analysis: a. Collect the TCA-precipitated material by vacuum filtration onto glass microfiber filters. b. Wash the filters several times with cold 5% TCA and then with ethanol to remove unincorporated radiolabel. c. Dry the filters completely. d. Place each filter in a scintillation vial with scintillation fluid and measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Interpretation: Plot the CPM versus time for both control and indolicidin-treated samples. A reduction in the rate of increase in CPM in the treated sample compared to the control indicates inhibition of synthesis for that specific macromolecule.[12][13]

Conclusion

Indolicidin stands out within the cathelicidin family due to its unique tryptophan-rich structure and its multi-faceted mechanism of action. By targeting both the bacterial membrane and critical intracellular processes like DNA synthesis, it presents a formidable challenge to microbial resistance. While its natural form has limitations regarding cytotoxicity, ongoing research into synthetic analogs demonstrates a clear path toward optimizing its therapeutic index. For drug development professionals, indolicidin and its derivatives represent a promising scaffold for the design of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]

- 3. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathelicidin family of antimicrobial peptides: proteolytic processing and protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. innopep.com [innopep.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and characterization of indolicidin, a tryptophan-rich antimicrobial peptide from bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Mode of action of the antimicrobial peptide indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Efficacy of Indolicidin Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indolicidin derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Antimicrobial Efficacy of Indolicidin Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]

- 23. Indolicidin analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Insights into an indolicidin-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure and mechanism of action of an indolicidin peptide derivative with improved activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Indolicidin's Interaction with Bacterial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolicidin, a cationic antimicrobial peptide rich in tryptophan and proline, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mode of action involves a multifaceted interaction with the bacterial cell membrane, leading to permeabilization and, in many cases, cell death. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning indolicidin's activity, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of antimicrobial peptides and the development of novel therapeutic agents.

Introduction

Indolicidin is a 13-amino acid peptide (ILPWKWPWWPWRR-NH₂) isolated from the cytoplasmic granules of bovine neutrophils[1]. Its unique composition, particularly the high content of tryptophan and proline residues, confers distinct structural and functional properties that differentiate it from many other antimicrobial peptides[1][2]. Unlike peptides that form well-defined alpha-helical or beta-sheet structures, indolicidin adopts a more extended and flexible conformation in aqueous solution, transitioning to a more ordered, though not classically helical, structure upon interacting with membrane environments[1][2][3]. This guide will explore the sequential and dynamic process of indolicidin's interaction with bacterial membranes, from initial electrostatic attraction to membrane disruption and potential intracellular effects.

Mechanism of Action: A Stepwise Interaction

The interaction of indolicidin with bacterial cell membranes is a multi-step process that can be broadly categorized into initial binding, membrane insertion and perturbation, and in some instances, translocation to access intracellular targets.

Initial Electrostatic Binding and Outer Membrane Transit (Gram-Negative Bacteria)

In Gram-negative bacteria, the outer membrane, with its lipopolysaccharide (LPS) layer, presents the first barrier. The cationic nature of indolicidin facilitates a strong electrostatic attraction to the negatively charged phosphate groups of lipid A in the LPS[3]. This interaction is crucial for the peptide's self-promoted uptake across the outer membrane, where indolicidin displaces divalent cations that stabilize the LPS, thereby transiently disrupting the outer membrane's integrity and allowing its passage[3].

Interaction with the Inner/Cytoplasmic Membrane

Upon crossing the outer membrane (in Gram-negative bacteria) or directly interacting with the cell wall and cytoplasmic membrane (in Gram-positive bacteria), indolicidin engages with the anionic phospholipids of the inner membrane, such as phosphatidylglycerol (PG)[1][2]. This interaction is driven by both electrostatic and hydrophobic forces, with the tryptophan residues playing a key role in anchoring the peptide to the membrane interface[1][4].

Membrane Permeabilization and Disruption

Indolicidin's interaction with the cytoplasmic membrane leads to its permeabilization, though the precise mechanism is still a subject of active research and may be concentration-dependent. Unlike many other antimicrobial peptides, indolicidin does not typically cause complete lysis of bacterial cells[5][6][7]. Instead, it is believed to induce membrane disruption through one or a combination of the following models:

-

Channel Formation: Electrophysiological studies using planar lipid bilayers have shown that indolicidin can form discrete ion channels, leading to the leakage of ions and small molecules and the dissipation of the membrane potential[3]. These channels are often transient and have a range of conductances[3].

-

Membrane Thinning and Disordering: Biophysical studies, including atomic force microscopy and molecular dynamics simulations, suggest that indolicidin inserts into the outer leaflet of the lipid bilayer, causing a local thinning and disordering of the lipid packing[8][9][10]. This disruption of the membrane's structural integrity can lead to increased permeability.

-